molecular formula C22H21ClN2O6S B2932563 Ethyl 3-(1-((4-chlorophenyl)sulfonyl)pyrrolidine-2-carboxamido)benzofuran-2-carboxylate CAS No. 1048646-57-6

Ethyl 3-(1-((4-chlorophenyl)sulfonyl)pyrrolidine-2-carboxamido)benzofuran-2-carboxylate

Cat. No. B2932563
CAS RN: 1048646-57-6
M. Wt: 476.93
InChI Key: JILZDTPWGNJZQE-UHFFFAOYSA-N
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Description

This compound is a complex organic molecule that includes several functional groups and structures common in medicinal chemistry, such as the pyrrolidine ring , a benzofuran moiety, a carboxamide group, and a sulfonyl group .


Synthesis Analysis

While specific synthesis methods for this compound are not available, the synthesis of similar compounds often involves the construction of the pyrrolidine ring from different cyclic or acyclic precursors, or the functionalization of preformed pyrrolidine rings .


Molecular Structure Analysis

The pyrrolidine ring is a five-membered ring with one nitrogen atom, which is widely used in medicinal chemistry . The benzofuran is a fused aromatic ring that includes a benzene and a furan ring. The carboxamide and sulfonyl groups are common functional groups in organic chemistry.


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the functional groups present. For example, the carboxamide group could participate in condensation reactions, and the sulfonyl group could undergo substitution reactions .

Scientific Research Applications

Antiviral Applications

Benzofuran derivatives, including Ethyl 3-(1-((4-chlorophenyl)sulfonyl)pyrrolidine-2-carboxamido)benzofuran-2-carboxylate, have shown promising antiviral activities . These compounds can be designed to target specific viral enzymes or processes, potentially leading to new treatments for viral infections such as hepatitis C and respiratory syncytial virus (RSV).

Antimicrobial Therapy

The benzofuran core structure is recognized for its antimicrobial properties . As an emerging scaffold for antimicrobial agents, this compound could be pivotal in the development of new drugs to combat antibiotic-resistant bacteria, addressing a critical need in global health.

Anti-inflammatory and Analgesic Effects

Derivatives of benzofuran have been reported to exhibit anti-inflammatory and analgesic activities . This suggests that Ethyl 3-(1-((4-chlorophenyl)sulfonyl)pyrrolidine-2-carboxamido)benzofuran-2-carboxylate could be a valuable lead compound for the development of new pain relief medications.

Anticancer Research

Benzofuran compounds have been identified as potential anticancer agents due to their ability to inhibit tumor growth and proliferation . This compound could be used to synthesize novel chemotherapeutic agents that target specific cancer cell lines.

Pharmacophore Development

The pyrrolidine ring present in this compound is a versatile scaffold in drug discovery, offering a wide range of biological activities and target selectivity . This makes it a valuable pharmacophore for the development of new drugs with varied biological profiles.

Organic Synthesis

In organic chemistry, the synthesis of complex benzofuran derivatives, like Ethyl 3-(1-((4-chlorophenyl)sulfonyl)pyrrolidine-2-carboxamido)benzofuran-2-carboxylate, involves innovative methods such as free radical cyclization cascades and proton quantum tunneling . These methods contribute to the advancement of synthetic techniques and the creation of novel organic compounds.

Future Directions

Future research could explore the synthesis of this compound and its derivatives, investigate its biological activity, and optimize its properties for potential therapeutic applications .

properties

IUPAC Name

ethyl 3-[[1-(4-chlorophenyl)sulfonylpyrrolidine-2-carbonyl]amino]-1-benzofuran-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21ClN2O6S/c1-2-30-22(27)20-19(16-6-3-4-8-18(16)31-20)24-21(26)17-7-5-13-25(17)32(28,29)15-11-9-14(23)10-12-15/h3-4,6,8-12,17H,2,5,7,13H2,1H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JILZDTPWGNJZQE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C2=CC=CC=C2O1)NC(=O)C3CCCN3S(=O)(=O)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21ClN2O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

476.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 3-(1-((4-chlorophenyl)sulfonyl)pyrrolidine-2-carboxamido)benzofuran-2-carboxylate

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